molecular formula C24H18Cl2N2O B4941115 2-(3,4-dichlorophenyl)-N-(1-phenylethyl)-4-quinolinecarboxamide

2-(3,4-dichlorophenyl)-N-(1-phenylethyl)-4-quinolinecarboxamide

Cat. No.: B4941115
M. Wt: 421.3 g/mol
InChI Key: OFDVXDBIAITIDT-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenyl)-N-(1-phenylethyl)-4-quinolinecarboxamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound, also known as AG-014699 or rucaparib, is a PARP inhibitor that has shown promise in a variety of research applications. In

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-N-(1-phenylethyl)-4-quinolinecarboxamide involves the inhibition of PARP enzymes. PARP enzymes are involved in the repair of DNA damage, and by inhibiting their activity, this compound can prevent the repair of DNA damage caused by chemotherapy and radiation therapy. This leads to increased sensitivity of cancer cells to these treatments and can improve their efficacy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to be effective in inhibiting PARP activity in cancer cells, leading to increased sensitivity to chemotherapy and radiation therapy. It has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3,4-dichlorophenyl)-N-(1-phenylethyl)-4-quinolinecarboxamide in lab experiments is its well-established synthesis method. This compound is also widely available and has been extensively studied, making it a reliable tool for scientific research. However, one limitation of using this compound is its specificity for PARP enzymes. While this specificity makes it an effective inhibitor of PARP activity, it may limit its usefulness in other research applications.

Future Directions

There are several future directions for research on 2-(3,4-dichlorophenyl)-N-(1-phenylethyl)-4-quinolinecarboxamide. One area of interest is in the development of new PARP inhibitors that are more specific and effective than current inhibitors. Another area of research is in the use of PARP inhibitors in combination with other cancer treatments, such as immunotherapy. Additionally, there is interest in exploring the potential use of PARP inhibitors in the treatment of other diseases, such as neurodegenerative disorders. Overall, the future of research on this compound and PARP inhibitors looks promising, and there is much to be explored in this field.

Synthesis Methods

The synthesis of 2-(3,4-dichlorophenyl)-N-(1-phenylethyl)-4-quinolinecarboxamide involves several steps. The starting material is 3,4-dichloroaniline, which is reacted with 1-phenylethylamine to form the intermediate 2-(3,4-dichlorophenyl)-N-(1-phenylethyl)aniline. This intermediate is then reacted with 4-chloro-3-nitrobenzoic acid to form the final product, this compound. The synthesis of this compound has been well-established and is widely used in scientific research.

Scientific Research Applications

2-(3,4-dichlorophenyl)-N-(1-phenylethyl)-4-quinolinecarboxamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the treatment of cancer. This compound has been shown to be effective in inhibiting the activity of PARP enzymes, which are involved in DNA repair. By inhibiting PARP activity, this compound can increase the sensitivity of cancer cells to chemotherapy and radiation therapy. This has led to the development of several PARP inhibitors, including rucaparib, for the treatment of cancer.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-N-(1-phenylethyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2O/c1-15(16-7-3-2-4-8-16)27-24(29)19-14-23(17-11-12-20(25)21(26)13-17)28-22-10-6-5-9-18(19)22/h2-15H,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDVXDBIAITIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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